tert-Butylbenzene-d14

Descripción general

Descripción

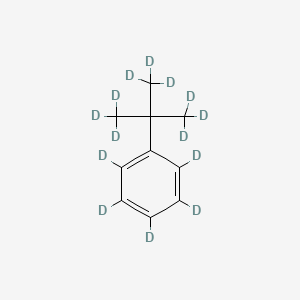

tert-Butylbenzene-d14 is a deuterated form of tert-butylbenzene, an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group, where the hydrogen atoms are replaced with deuterium atoms (heavy hydrogen). This compound is often used in scientific research due to its unique properties and applications.

Mecanismo De Acción

Target of Action

tert-Butylbenzene-d14 is an organic compound classified as an aromatic hydrocarbon . Its structure consists of a benzene ring substituted with a tert-butyl group . .

Mode of Action

It has been reported that tert-butylbenzene and its derivatives can be used in the design of hyperpolarized 13c probes . These probes are used to enhance the NMR sensitivity of the nuclei in molecules, which can lead to advances in biochemical and molecular studies .

Biochemical Pathways

It’s worth noting that the compound’s potential to act as a hyperpolarized 13c probe suggests it may play a role in nuclear magnetic resonance (nmr) studies, which can provide valuable insights into biochemical pathways .

Pharmacokinetics

It’s known that tert-butylbenzene is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents . This suggests that the compound’s bioavailability could be influenced by these properties.

Result of Action

Its potential use as a hyperpolarized 13c probe suggests that it could enhance the nmr sensitivity of the nuclei in molecules, potentially leading to advances in biochemical and molecular studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butylbenzene-d14 can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction proceeds as follows:

Preparation of tert-butyl chloride: tert-butanol is reacted with concentrated hydrochloric acid (HCl) to form tert-butyl chloride through an S_N1 reaction.

Friedel-Crafts Alkylation: The prepared tert-butyl chloride is then reacted with benzene in the presence of anhydrous aluminum chloride to form tert-butylbenzene

Actividad Biológica

tert-Butylbenzene-d14 is a deuterated derivative of tert-butylbenzene, a compound widely studied for its chemical properties and biological activity. This article reviews the biological activity associated with this compound, focusing on its toxicity, metabolic pathways, and potential applications in biomedical research.

- Chemical Formula : C10H14D14

- Molecular Weight : 144.24 g/mol

- Structure : tert-Butylbenzene consists of a benzene ring substituted with a tert-butyl group, with deuterium atoms replacing hydrogen in the structure.

Acute Toxicity

A study conducted by Hazelton Laboratories assessed the acute toxicity of tert-butylbenzene through oral administration in rats. The results indicated:

- Dosage Levels : Animals were given doses ranging from 1000 mg/kg to 5000 mg/kg.

- Mortality Rates : No deaths occurred at doses of 1000 mg/kg and 2000 mg/kg; however, mortality was observed in higher doses (3000 mg/kg and above) starting from Day 3 post-administration.

- NOAEL (No Observed Adverse Effect Level) : Identified at 812 mg/kg/day, indicating no ototoxicity at this level .

Cytotoxicity

Research has shown that tert-butylbenzene can induce reactive oxygen species (ROS) formation. In vitro studies on male rat alveolar macrophages revealed:

- Concentration Range : Exposure to concentrations between 25 μM and 400 μM.

- Effects Observed : A significant increase in ROS was noted at 400 μM, although no effects on TNF-alpha release were observed .

Metabolism and Distribution

The metabolic pathways of tert-butylbenzene involve biotransformation primarily in the liver. The compound exhibits high lipophilicity, leading to significant binding with red blood cells. Key findings include:

- Absorption : Approximately 85% of the hydrocarbons bind to red blood cells, affecting distribution across tissues .

- Tissue Accumulation : Similar to other alkylbenzenes, tert-butylbenzene tends to accumulate in lipid-rich tissues such as the brain and liver .

Hyperpolarized NMR Probes

Recent studies have explored the use of this compound as a scaffold for designing hyperpolarized carbon probes. The benefits include:

- Enhanced NMR Sensitivity : The compound exhibits minimized spin-lattice relaxation pathways, allowing for prolonged retention of hyperpolarized states.

- Biomedical Monitoring : Hyperpolarized probes facilitate real-time monitoring of metabolic processes, potentially advancing cancer metabolism studies .

Case Studies

- Study on Reactive Oxygen Species Formation

- Hyperpolarization Technique Development

Data Summary Table

| Parameter | Value/Details |

|---|---|

| Chemical Structure | C10H14D14 |

| Acute Toxicity NOAEL | 812 mg/kg/day |

| Cytotoxic Concentration | Significant ROS at 400 μM |

| Hyperpolarization T1 Value | Over 100 s |

Propiedades

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZKOQUCBOVLHL-UYAILFBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.